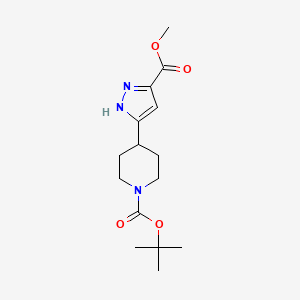

tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety. The tert-butyl group is then added to the piperidine ring through a tert-butoxycarbonyl (Boc) protection step. The final product is obtained after the methoxycarbonyl group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups to the pyrazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Kinase Inhibition

Research indicates that compounds similar to tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate exhibit significant kinase inhibition. Specifically, derivatives of pyrazole compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. For instance, studies report that certain pyrazole derivatives demonstrate potent inhibition against CDK16, with an effective concentration (EC50) value around 33 nM .

Anti-Cancer Activity

The anti-proliferative effects of pyrazole derivatives have been documented across various cancer types, including breast and cervical cancers. These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents. The structural attributes of this compound may enhance its efficacy in targeting cancerous cells.

Neuroprotective Effects

Emerging studies suggest that pyrazole-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The ability of these compounds to modulate biochemical pathways involved in neuronal health presents a promising avenue for research .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine. This reaction leads to the formation of the pyrazole ring through cyclization, resulting in the desired compound. The spatial arrangement of the compound is characterized by a dihedral angle between the planes of the pyrazole and piperidine rings of approximately 33.4 degrees, influencing its chemical reactivity and biological interactions.

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound:

- Kinase Inhibition Studies : Research demonstrated that derivatives effectively inhibit specific kinases involved in cancer progression.

- Anti-Cancer Efficacy : Clinical trials reported significant anti-cancer activity in cell lines treated with pyrazole derivatives similar to this compound.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties

Actividad Biológica

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate (commonly referred to as compound 1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including synthesis methods, pharmacological effects, and structure-activity relationships.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a pyrazole moiety that contains a methoxycarbonyl group. Its molecular formula is C14H20N2O3, and it has a molecular weight of 264.32 g/mol.

Synthesis Methods

Several synthesis routes have been explored for the preparation of this compound:

- One-Pot Synthesis : A solvent-free condensation reaction between tert-butyl piperidine derivatives and hydrazines has been reported, yielding good to excellent yields of the target compound .

- Sequential Reactions : The synthesis often involves multiple steps including acylation and cyclization processes, which have been optimized for yield and purity .

Summary of Synthetic Routes

| Method | Yield (%) | Key Steps |

|---|---|---|

| One-Pot Condensation | 88% | Condensation and reduction |

| Sequential Reactions | 51% | Acylation, cyclization |

Pharmacological Effects

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:

- Anticancer Activity : The compound exhibits significant anticancer properties, particularly through its ability to inhibit angiogenesis. It acts by blocking vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in tumor growth and metastasis .

- Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies suggest that the compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions .

Case Study 1: Anticancer Activity

In a study conducted on human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Case Study 2: Neuroprotection

A preclinical trial involving animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal death, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Pyrazole Substituents : Variations in the substituents on the pyrazole ring have shown to affect potency and selectivity towards different biological targets.

- Piperidine Modifications : Alterations in the piperidine ring can enhance bioavailability and reduce toxicity profiles.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Different pyrazole groups | Alters potency against cancer cells |

| Piperidine substitutions | Improves bioavailability |

Propiedades

IUPAC Name |

tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJWKWBZXOMTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.